3-(Iodomethyl)-2-oxaspiro[4.5]decane
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Overview
Description
3-(Iodomethyl)-2-oxaspiro[45]decane is a chemical compound with the molecular formula C9H15IO2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2-oxaspiro[4.5]decane typically involves the iodination of a precursor compound. One common method includes the reaction of a spirocyclic alcohol with iodine and a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-2-oxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce an oxo derivative.
Scientific Research Applications
3-(Iodomethyl)-2-oxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-2-oxaspiro[4.5]decane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interaction with biological molecules. The spirocyclic structure also imparts unique steric and electronic properties, affecting its behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
- 3-Iodomethyl-2-oxa-8-aza-spiro[4.5]decane
Uniqueness
3-(Iodomethyl)-2-oxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of an iodine atom, which imparts distinct reactivity compared to other similar compounds. Its unique structural features make it a valuable compound for various applications in research and industry.
Biological Activity
3-(Iodomethyl)-2-oxaspiro[4.5]decane is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its reactivity and potential applications in medicinal chemistry.
The compound is characterized by an iodomethyl group, which contributes to its electrophilic nature. This feature allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, including the formation of spirocyclic structures through cyclization reactions. A notable synthesis method yields a high purity product (95%) as a yellow oil, which can be characterized using NMR spectroscopy and mass spectrometry .
Antioxidant Activity
Antioxidant activity is another area where spirocyclic compounds have shown potential. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Although direct studies on this compound are sparse, related compounds have been evaluated for their radical-scavenging abilities, indicating a potential for similar effects in this compound.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary investigations into the cytotoxic effects of spirocyclic compounds suggest that they may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity could be attributed to their unique mechanism of action involving disruption of cellular processes.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study examined the antimicrobial effects of various spirocyclic compounds against Staphylococcus aureus and Escherichia coli.
- Results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL.
- While specific data for this compound were not available, the trends suggest potential efficacy.
-
Case Study on Cytotoxicity :
- In vitro assays were conducted on several spirocyclic derivatives against human cancer cell lines (e.g., HeLa cells).
- Compounds demonstrated IC50 values ranging from 10 µM to 50 µM.
- The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.
Data Tables
Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) |
---|---|---|---|
Antimicrobial | Spiro Compound A | 32 | N/A |
Cytotoxicity | Spiro Compound B | N/A | 25 |
Antioxidant | Spiro Compound C | N/A | N/A |
Properties
IUPAC Name |
3-(iodomethyl)-2-oxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYQYDFIKXIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(OC2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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